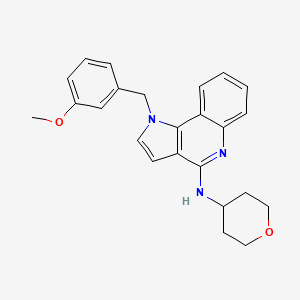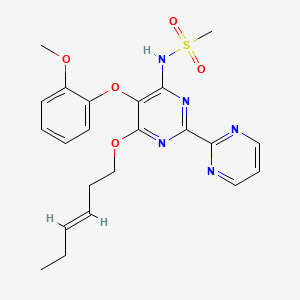
ET receptor antagonist 2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ET receptor antagonist 2, also known as compound 16j, is a potent and selective antagonist of endothelin receptors. Endothelin receptors, particularly ETA and ETB, play crucial roles in maintaining vascular homeostasis. This compound has shown significant efficacy in treating pulmonary arterial hypertension and other cardiovascular-related diseases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ET receptor antagonist 2 involves multiple steps, including the formation of key intermediates and their subsequent reactionsThe reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance production rates and ensure consistent quality .
Analyse Chemischer Reaktionen
Types of Reactions: ET receptor antagonist 2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under controlled temperature and pH conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under inert atmosphere and low temperatures.
Substitution: Halogens, nucleophiles, and other reagents under specific solvent and temperature conditions.
Major Products:
Wissenschaftliche Forschungsanwendungen
ET receptor antagonist 2 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying receptor-ligand interactions and developing new synthetic methodologies.
Biology: Investigated for its role in modulating endothelin receptor activity and its effects on cellular signaling pathways.
Medicine: Explored for its therapeutic potential in treating pulmonary arterial hypertension, cardiovascular diseases, and other conditions related to endothelin receptor dysregulation.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control and analytical testing
Wirkmechanismus
ET receptor antagonist 2 exerts its effects by selectively binding to endothelin receptors, particularly ETA and ETB. This binding prevents the interaction of endothelin peptides with their receptors, thereby inhibiting the downstream signaling pathways that lead to vasoconstriction and other physiological responses. The molecular targets include key residues within the receptor binding sites, and the pathways involved are primarily related to vascular tone regulation and cellular proliferation .
Vergleich Mit ähnlichen Verbindungen
Bosentan: A dual ETA and ETB receptor antagonist used in the treatment of pulmonary arterial hypertension.
Macitentan: A selective ETA receptor antagonist with improved efficacy and safety profile compared to earlier compounds.
Ambrisentan: Another selective ETA receptor antagonist known for its high potency and favorable pharmacokinetic properties
Uniqueness of ET Receptor Antagonist 2: this compound stands out due to its high selectivity and potency for endothelin receptors, particularly ETA. Its unique chemical structure allows for more effective receptor binding and inhibition, making it a valuable tool in both research and therapeutic applications .
Eigenschaften
Molekularformel |
C22H25N5O5S |
|---|---|
Molekulargewicht |
471.5 g/mol |
IUPAC-Name |
N-[6-[(E)-hex-3-enoxy]-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]methanesulfonamide |
InChI |
InChI=1S/C22H25N5O5S/c1-4-5-6-9-15-31-22-18(32-17-12-8-7-11-16(17)30-2)19(27-33(3,28)29)25-21(26-22)20-23-13-10-14-24-20/h5-8,10-14H,4,9,15H2,1-3H3,(H,25,26,27)/b6-5+ |
InChI-Schlüssel |
BXHYHRDLJMOJCV-AATRIKPKSA-N |
Isomerische SMILES |
CC/C=C/CCOC1=NC(=NC(=C1OC2=CC=CC=C2OC)NS(=O)(=O)C)C3=NC=CC=N3 |
Kanonische SMILES |
CCC=CCCOC1=NC(=NC(=C1OC2=CC=CC=C2OC)NS(=O)(=O)C)C3=NC=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(2-morpholin-4-ylethoxy)phenyl]-N-(1,3-thiazol-2-yl)-1H-benzimidazole-4-carboxamide](/img/structure/B12392044.png)
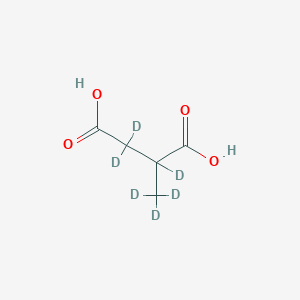
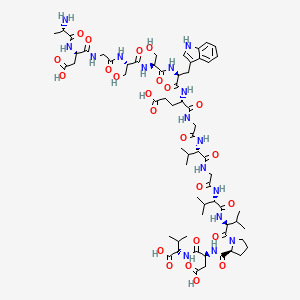

![[9-(4-chloro-3-ethoxyphenyl)-3-oxa-7,9-diazabicyclo[3.3.1]nonan-7-yl]-[(2R,4S)-1-(4-chlorophenyl)-4-hydroxypyrrolidin-2-yl]methanone](/img/structure/B12392076.png)

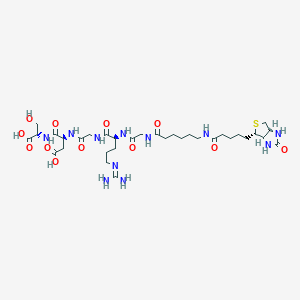
![(3R,4S)-1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)-3-fluoro-4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidine](/img/structure/B12392093.png)

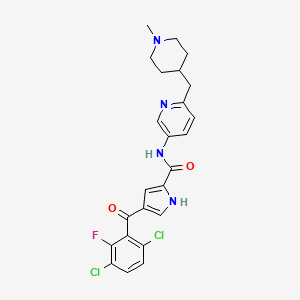

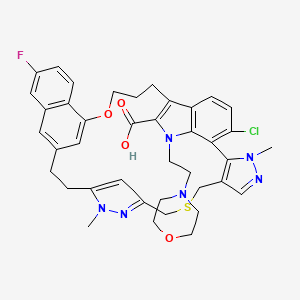
![[Glp5,Sar9] Substance P (5-11)](/img/structure/B12392124.png)
